molecular formula C10H11N3 B1278364 5-Pyrrolidin-1-ylpyridine-2-carbonitrile CAS No. 160017-09-4

5-Pyrrolidin-1-ylpyridine-2-carbonitrile

Cat. No.: B1278364
CAS No.: 160017-09-4
M. Wt: 173.21 g/mol
InChI Key: WBEGYGZFOINKIL-UHFFFAOYSA-N
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Description

5-Pyrrolidin-1-ylpyridine-2-carbonitrile: is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrrolidin-1-ylpyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 5-Pyrrolidin-1-ylpyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Pyrrolidin-1-ylpyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of 5-Pyrrolidin-1-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Pyrrolidin-1-ylpyridine-2-carboxamide
  • 5-Pyrrolidin-1-ylpyridine-2-carboxylic acid
  • 5-Pyrrolidin-1-ylpyridine-2-methanol

Comparison: Compared to these similar compounds, 5-Pyrrolidin-1-ylpyridine-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where the nitrile group plays a crucial role.

Properties

IUPAC Name

5-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-3-4-10(8-12-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEGYGZFOINKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437443
Record name 5-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160017-09-4
Record name 5-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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